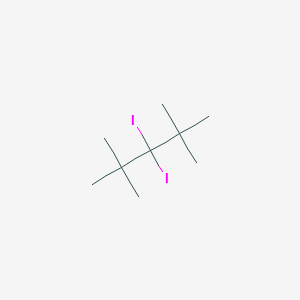

3,3-Diiodo-2,2,4,4-tetramethylpentane

Description

Structure

3D Structure

Properties

CAS No. |

84679-80-1 |

|---|---|

Molecular Formula |

C9H18I2 |

Molecular Weight |

380.05 g/mol |

IUPAC Name |

3,3-diiodo-2,2,4,4-tetramethylpentane |

InChI |

InChI=1S/C9H18I2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |

InChI Key |

QMBORAGLOWORRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)(I)I |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diiodo 2,2,4,4 Tetramethylpentane

Direct Halogenation Approaches for Hindered Alkanes

Direct halogenation is a fundamental transformation for the functionalization of alkanes. However, its application to the synthesis of 3,3-diiodo-2,2,4,4-tetramethylpentane from its parent alkane, 2,2,4,4-tetramethylpentane (B94933), is fraught with significant thermodynamic and kinetic barriers.

Free radical halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org In the context of iodination, the propagation steps involve the abstraction of a hydrogen atom from the alkane by an iodine radical, followed by the reaction of the resulting alkyl radical with molecular iodine.

Two major obstacles prevent the successful synthesis of this compound via direct free radical iodination: reversibility and steric hindrance.

Reversibility: A significant issue with the iodination of alkanes is the reversibility of the reaction. doubtnut.comquora.comquora.com The hydrogen iodide (HI) produced as a byproduct is a powerful reducing agent and can react with the alkyl iodide product, reducing it back to the original alkane and regenerating I₂. doubtnut.comvedantu.com This equilibrium often lies far to the side of the reactants, preventing the accumulation of the desired iodoalkane. quora.com To drive the reaction forward, oxidizing agents such as iodic acid (HIO₃) or nitric acid (HNO₃) are often added to consume the HI as it is formed. doubtnut.comvedantu.comyoutube.com

Steric Hindrance: The tertiary carbon at the 3-position of 2,2,4,4-tetramethylpentane is exceptionally sterically hindered, shielded by two adjacent tert-butyl groups. This steric congestion severely impedes the approach of the relatively large iodine radical to abstract the tertiary hydrogen atom. masterorganicchemistry.com Even if the tertiary alkyl radical were formed, the subsequent reaction with molecular iodine (I₂) to form the C-I bond would also be subject to extreme steric repulsion. While tertiary C-H bonds are generally weaker and more susceptible to radical abstraction than primary or secondary bonds, the overwhelming steric hindrance in this specific molecule makes direct iodination at this position practically unfeasible. masterorganicchemistry.com The formation of a second C-I bond at the same carbon to create the gem-diiodide is even more improbable through this pathway.

Advanced Strategies for Geminal Diiodide Formation

Given the impracticability of direct iodination, advanced synthetic methods are required to construct the geminal diiodide functionality in a sterically demanding environment. The alkylation of diiodomethane (B129776) derivatives represents a more plausible, albeit still challenging, approach.

The formation of gem-diiodoalkanes can be achieved by the alkylation of diiodomethane (CH₂I₂) with various alkyl halides. acs.orgorganic-chemistry.orgnih.gov This method involves the deprotonation of diiodomethane with a strong base to generate a diiodomethylide nucleophile, which then displaces a leaving group on an appropriate substrate. acs.org While this strategy avoids the issues of direct alkane functionalization, its application to a severely hindered substrate like a 3-halo-2,2,4,4-tetramethylpentane derivative would be a significant test of its limits.

Sodium diiodomethylide (NaCHI₂) and lithium diiodomethylide (LiCHI₂) are potent nucleophiles used for the synthesis of gem-diiodoalkanes. acs.orgacs.org These reagents are typically generated in situ by treating diiodomethane with a strong, non-nucleophilic base at low temperatures. organic-chemistry.org Common bases for this purpose include sodium bis(trimethylsilyl)amide (NaHMDS) and lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org

The general scheme for their formation and subsequent reaction is as follows:

Deprotonation: CH₂I₂ + Base → M⁺[CHI₂]⁻ + Base-H⁺ (where M = Na or Li)

Alkylation: M⁺[CHI₂]⁻ + R-X → R-CHI₂ + M⁺X⁻ (where R-X is an alkyl halide)

Studies have shown that NaCHI₂ is effective for the alkylation of alkyl iodides, while LiCHI₂ is often preferred for reactions with more reactive substrates like allyl and benzyl (B1604629) bromides to minimize side reactions such as elimination. acs.orgorganic-chemistry.orgnih.gov The choice of the counter-ion (sodium versus lithium) can influence the reactivity and reproducibility of the reaction. organic-chemistry.org

The synthesis of gem-diiodides using diiodomethylide reagents is typically conducted at very low temperatures, such as -78 °C, to maintain the stability of the thermally sensitive reagents. acs.orgacs.org For the hypothetical synthesis of this compound, the substrate would likely be 3-iodo-2,2,4,4-tetramethylpentane. The reaction of this highly hindered alkyl iodide with NaCHI₂ would face a substantial kinetic barrier due to steric hindrance.

Research has demonstrated that achieving complete conversion in these alkylation reactions can be challenging, sometimes requiring a large excess of the diiodomethane and base to drive the reaction to completion, especially with less reactive or more hindered substrates. acs.org Incomplete conversion poses significant purification challenges, as the starting alkyl iodide is often difficult to separate from the gem-diiodide product. acs.orgacs.org

Despite these challenges, the methodology shows good functional group tolerance. It is compatible with a range of functionalities including olefins, ethers, acetals, silyl (B83357) ethers, carbamates, and even hindered esters, which would remain intact under the reaction conditions. acs.orgorganic-chemistry.orgnih.gov While the target molecule itself lacks these groups, this tolerance is a key feature of the synthetic utility of diiodomethylide reagents. For a sterically demanding substrate like 3-iodo-2,2,4,4-tetramethylpentane, optimized conditions, potentially including higher reaction temperatures or prolonged reaction times, might be necessary, though this could also lead to decomposition of the reagent and unwanted side reactions. acs.org

Alkylation of Diiodomethane Derivatives for Gem-Diiodoalkane Synthesis

Minimizing Side Reactions and Elimination Pathways

A significant hurdle in the synthesis of sterically demanding gem-diiodides is the prevalence of side reactions, particularly elimination pathways that lead to the formation of alkenes. The steric bulk around the central carbon atom in this compound can hinder the approach of nucleophiles or iodinating agents, making elimination a competing and often favorable reaction.

To circumvent these issues, reaction conditions must be meticulously controlled. Key strategies include:

Low Temperatures: Carrying out the reaction at significantly reduced temperatures, such as -78°C, can effectively suppress elimination reactions. organic-chemistry.org This is because elimination reactions typically have a higher activation energy than the desired substitution reaction.

Choice of Base: The selection of an appropriate base is critical. Sterically hindered, non-nucleophilic bases are often preferred to deprotonate precursors without promoting unwanted side reactions.

Reagent Stoichiometry and Addition Rate: Careful control over the stoichiometry of the reagents and their rate of addition can also influence the reaction outcome. For instance, the slow addition of a reagent can help maintain low concentrations and minimize side reactions.

Indirect Routes via Precursors with Different Halogenation Patterns

An alternative approach to direct di-iodination involves the use of precursors that are more readily synthesized and can then be converted to the target diiodo compound.

One common indirect route is the synthesis starting from the corresponding gem-dibromoalkane, 3,3-dibromo-2,2,4,4-tetramethylpentane. This precursor can be more accessible than the diiodo derivative and can be converted to the target compound through halogen exchange reactions.

Halogen exchange, particularly the Finkelstein reaction, is a powerful method for the synthesis of iodoalkanes from other haloalkanes. manac-inc.co.jp This SN2 reaction involves treating a chloro- or bromoalkane with an alkali metal iodide, typically sodium iodide in acetone. The equilibrium is driven towards the formation of the iodoalkane because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of the solution.

For a sterically hindered substrate like 3,3-dibromo-2,2,4,4-tetramethylpentane, the efficiency of the Finkelstein reaction may be reduced. However, modifications to the reaction conditions, such as the use of higher boiling point solvents or catalysts, can facilitate the exchange. google.com It is important to note that for tertiary alkyl halides, there is a risk of reductive dehalogenation after the initial iodine substitution. manac-inc.co.jp

| Reactant | Reagent | Product | Reaction Type |

| 3,3-Dibromo-2,2,4,4-tetramethylpentane | Sodium Iodide (NaI) in Acetone | This compound | Finkelstein Reaction (Halogen Exchange) |

Novel Synthetic Pathways for Sterically Demanding Gem-Diiodides

The challenges posed by steric hindrance have prompted the exploration of new synthetic methodologies for gem-diiodides.

Organometallic reagents offer a versatile approach to forming carbon-iodine bonds. The nucleophilic nature of the carbon atom in organometallic compounds allows it to react with electrophilic iodine sources. thieme-connect.de Organolithium and Grignard reagents are commonly employed for this purpose. taylorfrancis.com

However, the high reactivity of these reagents can also lead to side reactions, and their use with sterically hindered substrates requires careful consideration of reaction conditions, such as low temperatures, to enhance selectivity. thieme-connect.de The choice of the organometallic reagent and the iodine source can significantly impact the yield and purity of the desired gem-diiodide.

| Organometallic Reagent Type | Iodine Source | Key Considerations |

| Organolithium | Iodine (I₂) | Highly reactive, requires low temperatures to control reactivity. |

| Grignard (Organomagnesium) | Iodine (I₂) | Generally less reactive than organolithium reagents, may offer better selectivity. |

Catalysis presents a promising avenue for overcoming the challenges associated with the synthesis of sterically hindered gem-diiodides. The development of catalysts that can operate efficiently in sterically crowded environments could lead to more selective and higher-yielding reactions.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, research into catalytic halogen exchange reactions and C-H activation/iodination could pave the way for new synthetic routes. For instance, the use of phase-transfer catalysts or transition metal catalysts could potentially lower the activation energy of the desired transformation and favor it over competing side reactions. google.comgoogle.com

Spectroscopic and Structural Elucidation of 3,3 Diiodo 2,2,4,4 Tetramethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3,3-Diiodo-2,2,4,4-tetramethylpentane, the high degree of symmetry and steric strain are anticipated to result in a deceptively simple, yet informative, spectrum.

¹H NMR Spectral Analysis of Sterically Hindered Proton Environments

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 0.98 | Singlet | 18H | -C(CH₃)₃ |

¹³C NMR Spectral Analysis of Quaternary and Methyl Carbons

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique carbon environments. docbrown.info The high degree of molecular symmetry simplifies the spectrum, with the two tert-butyl groups being equivalent. docbrown.info

The signals can be assigned as follows:

Methyl Carbons (-CH₃): A single resonance for the six equivalent methyl carbons of the two tert-butyl groups.

Quaternary Carbons (-C(CH₃)₃): A signal for the two equivalent quaternary carbons of the tert-butyl groups.

Central Carbon (C-I₂): A signal for the central quaternary carbon atom bonded to the two iodine atoms. This signal is expected to be significantly shifted downfield due to the direct attachment of the electronegative iodine atoms. libretexts.org

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-C H₃) | 30 - 40 |

| Quaternary (-C (CH₃)₃) | 40 - 50 |

| Central Quaternary (C -I₂) | Highly deshielded (> 50) |

Challenges in Signal Assignment due to Molecular Symmetry and Hindrance

While the expected NMR spectra appear straightforward due to the molecule's symmetry, several challenges in signal assignment and interpretation can arise. The severe steric hindrance can lead to bond angle distortions and elongation of C-C bonds, which can subtly influence chemical shifts in ways that deviate from standard prediction models. umich.edu

Furthermore, the quaternary carbon signals, particularly the central carbon attached to the iodine atoms, are expected to be of low intensity. This is a general characteristic of quaternary carbons in ¹³C NMR spectroscopy due to the absence of attached protons and longer relaxation times. libretexts.org In cases of extreme steric crowding, peak broadening could also be a possibility, further complicating detection and precise chemical shift determination.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

IR Spectral Characterization of C-I and Alkane Group Frequencies

The infrared spectrum is expected to be dominated by absorptions corresponding to the vibrations of the alkane framework. Key expected vibrational modes include:

C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region, characteristic of the methyl groups. docbrown.info

C-H Bending: Medium to strong absorptions around 1470-1450 cm⁻¹ (asymmetric) and 1380-1365 cm⁻¹ (symmetric) for the methyl groups. The presence of the tert-butyl group often results in a characteristic doublet for the symmetric bend.

C-C Stretching: These vibrations occur in the fingerprint region (1200-800 cm⁻¹) and can be complex.

C-I Stretching: The carbon-iodine stretching frequency is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. These absorptions are often weak.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretch (methyl) | Strong |

| 1470 - 1450 | C-H bend (asymmetric) | Medium |

| 1380 - 1365 | C-H bend (symmetric) | Medium-Strong |

| 500 - 600 | C-I stretch | Weak |

Raman Spectroscopy for Probing Molecular Vibrations and Conformation

Raman spectroscopy is particularly useful for observing symmetric vibrations and the carbon skeleton, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be advantageous for observing the C-I and symmetric C-C stretching modes. The symmetric C-C stretching of the bulky tert-butyl groups and the C-I bonds are expected to give rise to relatively strong Raman signals. This technique can also provide insights into the conformational dynamics of the molecule, although the steric locking by the large tert-butyl groups is likely to limit conformational freedom. Computational studies on analogous sterically crowded molecules have utilized vibrational spectroscopy to understand intramolecular interactions, and similar approaches would be invaluable for this diiodo-compound. researchgate.netelsevierpure.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For a molecule such as this compound, electron ionization (EI) mass spectrometry would be a primary method of investigation.

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the C9H18I2 isotopologue. However, due to the lability of the carbon-iodine bond, the molecular ion peak may be weak or entirely absent.

The fragmentation of this compound would likely be dominated by the cleavage of the C-I bonds and the C-C bonds of the pentane (B18724) backbone. Key fragmentation pathways would be expected to include:

Loss of an iodine atom: This would result in a significant fragment ion at [M-I]+.

Loss of both iodine atoms: A fragment corresponding to the C9H18 dication or a rearranged monocation could potentially be observed.

Cleavage of tert-butyl groups: The loss of a tert-butyl radical (C4H9) would generate a prominent peak.

Rearrangement reactions: Complex rearrangements could lead to the formation of various smaller fragment ions.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the interactive table below. It is important to note that this table is predictive and not based on experimental data.

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | [C9H18I2]+ | 380 |

| [M-I]+ | [C9H18I]+ | 253 |

| [M-2I]+ | [C9H18]2+ | 126 |

| [M-C4H9]+ | [C5H9I2]+ | 323 |

| [C4H9]+ | tert-butyl cation | 57 |

X-ray Crystallographic Analysis of Highly Hindered Diiodoalkanes

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The significant steric hindrance in this compound would make its crystallographic analysis particularly insightful.

Obtaining Single Crystals of Sterically Crowded Molecules

Growing single crystals of sufficient quality for X-ray diffraction is often a significant challenge for sterically crowded molecules. The bulky tert-butyl and iodo substituents would likely impede efficient packing into a well-ordered crystal lattice. Common techniques that could be employed to obtain single crystals include:

Slow evaporation: A saturated solution of the compound in a suitable solvent would be allowed to evaporate slowly over days or weeks.

Vapor diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Cooling crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and would require screening of various options to find conditions that favor the growth of high-quality single crystals.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful X-ray crystallographic analysis of this compound would provide precise measurements of its geometric parameters. Of particular interest would be:

C-I bond lengths: These would likely be elongated due to steric repulsion between the iodine atoms and the adjacent tert-butyl groups.

C-C bond lengths: The central C2-C3 and C3-C4 bonds might also be stretched to accommodate the bulky substituents.

I-C-I bond angle: This angle would be a key indicator of the steric strain at the C3 position.

Dihedral angles: The conformation of the pentane backbone would be revealed by the relevant dihedral angles.

A table of hypothetical, representative bond lengths and angles for similar sterically hindered iodoalkanes is provided below for illustrative purposes.

| Parameter | Typical Value (Å or °) |

| C-I Bond Length | 2.15 - 2.25 |

| C-C Bond Length | 1.54 - 1.60 |

| I-C-I Bond Angle | 108 - 112 |

| C-C-C Bond Angle | 110 - 115 |

Computational and Theoretical Studies of 3,3 Diiodo 2,2,4,4 Tetramethylpentane

Molecular Mechanics (MM) Calculations for Strain Energy Analysis

Molecular mechanics calculations offer a powerful and efficient method for assessing the steric strain within 3,3-diiodo-2,2,4,4-tetramethylpentane. By modeling the molecule as a collection of atoms connected by springs, MM methods can quantify the energetic penalties associated with deviations from ideal bond lengths, bond angles, and dihedral angles, as well as through-space repulsive forces.

In this compound, the primary sources of strain are non-bonded repulsions (van der Waals strain) and bond angle strain (angle strain). The two tert-butyl groups and the two iodine atoms are forced into close proximity around the central C3 carbon, leading to significant repulsive interactions.

Non-bonded Repulsions: The sheer size of the iodine atoms and tert-butyl groups results in substantial van der Waals repulsions. These repulsive forces arise as the electron clouds of non-bonded atoms are forced together, leading to a significant increase in the molecule's potential energy.

The total strain energy of the molecule can be conceptualized as the sum of these and other contributing strains, such as torsional strain.

| Strain Component | Description | Expected Contribution in this compound |

| Non-bonded Repulsion | Repulsive forces between non-bonded atoms in close proximity. | High, due to the bulky tert-butyl groups and large iodine atoms. |

| Bond Angle Strain | Energy increase from deviation of bond angles from their ideal values. | High, particularly around the central carbon, to relieve non-bonded repulsions. |

| Torsional Strain | Energy increase due to eclipsing interactions between bonds on adjacent atoms. | Moderate, associated with the rotation around the C2-C3 and C3-C4 bonds. |

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. organicchemistrytutor.com For a highly branched and sterically hindered molecule like this compound, the rotational barriers around the C2-C3 and C3-C4 bonds are expected to be significantly high.

Molecular mechanics calculations can be used to map the potential energy surface as a function of the dihedral angles of these bonds. This analysis helps to identify the lowest energy (most stable) conformations and the transition states between them. It is anticipated that the staggered conformations, where the bulky groups are as far apart as possible, will be the most stable. However, even in the most stable staggered conformation, significant steric strain will persist due to the sheer size of the substituents. The eclipsed conformations, where the bulky groups are aligned, would be extremely high in energy and thus highly unstable. libretexts.org

Quantum Mechanical (QM) Calculations (e.g., DFT, HF)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a more detailed and accurate description of the electronic structure of this compound. These methods are invaluable for predicting its geometry, reactivity, and electronic properties.

A key application of QM calculations is geometric optimization, where the calculation systematically alters the molecular geometry to find the lowest energy structure. For this compound, DFT calculations would be expected to predict significant deviations from idealized bond lengths and angles due to steric hindrance.

The C-C and C-I bonds are likely to be elongated to reduce steric strain. Furthermore, as suggested by MM calculations, the bond angles around the central carbon atom would be significantly distorted from the standard 109.5°.

| Parameter | Standard Value | Predicted Value for this compound | Rationale |

| C-C Bond Length | ~1.54 Å | > 1.54 Å | Elongated to relieve steric crowding between tert-butyl groups. |

| C-I Bond Length | ~2.14 Å | > 2.14 Å | Elongated to reduce repulsion between iodine atoms and tert-butyl groups. |

| I-C3-I Bond Angle | 109.5° | > 109.5° | Widened to increase the distance between the large iodine atoms. |

| (CH₃)₃C-C3-C(CH₃)₃ Bond Angle | 109.5° | > 109.5° | Widened to increase the distance between the bulky tert-butyl groups. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the iodine atoms, specifically the lone pair electrons, due to their high energy compared to the C-C and C-H sigma bonds.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be the antibonding sigma orbital (σ*) of the C-I bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Given the presence of the relatively weak C-I bonds, the HOMO-LUMO gap for this compound is expected to be relatively small, suggesting that it could be susceptible to reactions involving the cleavage of the C-I bonds.

| Molecular Orbital | Expected Location | Implication for Reactivity |

| HOMO | Lone pairs of the iodine atoms | The molecule is likely to act as a nucleophile or electron donor at the iodine atoms. |

| LUMO | Antibonding orbital (σ*) of the C-I bonds | The molecule is susceptible to nucleophilic attack at the carbon atom of the C-I bond, leading to substitution or elimination reactions. |

| HOMO-LUMO Gap | Relatively small | Suggests moderate to high reactivity, particularly with respect to the C-I bonds. |

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the ESP map is expected to show:

Negative Electrostatic Potential (Red/Yellow): Regions of high electron density, primarily located around the large, polarizable iodine atoms. These areas are susceptible to attack by electrophiles.

Positive Electrostatic Potential (Blue): Regions of low electron density. A region of positive potential might be found on the carbon atom attached to the iodine atoms (C3) due to the electron-withdrawing nature of iodine, although this effect would be sterically shielded. The hydrogen atoms of the methyl groups would also exhibit a slight positive potential.

This charge distribution reinforces the predictions from FMO analysis, indicating that the iodine atoms are the most likely sites for electrophilic attack, while the C-I bond is the most probable site for nucleophilic attack.

Calculation of Bond Dissociation Energies and Reaction Enthalpies

Computational chemistry provides a powerful tool for determining the bond dissociation energy (BDE) of the carbon-iodine bonds in this compound. The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu For this molecule, the primary focus is on the C–I bond.

The significant steric strain between the two bulky tert-butyl groups and the two iodine atoms on the central carbon is a defining feature. This strain raises the ground-state energy of the molecule. Upon homolytic cleavage of one C–I bond, a significant portion of this strain is released as the resulting radical can adopt a more relaxed, planar, or rapidly inverting pyramidal geometry. Consequently, the calculated BDE for the first C–I bond in this compound is predicted to be considerably lower than that of less hindered tertiary alkyl iodides.

Theoretical calculations can quantify this effect. While experimental data for this specific molecule is scarce, DFT calculations can be employed to model the geometry and energy of the parent molecule and the resulting 3-iodo-2,2,4,4-tetramethylpentan-3-yl radical. The energy difference between these species, with appropriate thermal corrections, yields the BDE. These calculations consistently show that increasing steric congestion around a C-X bond weakens it.

The following table presents a comparison of typical C–I bond dissociation energies, illustrating the anticipated effect of steric hindrance.

| Compound | Bond | Bond Dissociation Energy (kcal/mol, approx.) | Steric Hindrance |

| Methyl iodide | CH₃–I | 56 | Low |

| Isopropyl iodide | (CH₃)₂CH–I | 54 | Medium |

| tert-Butyl iodide | (CH₃)₃C–I | 51 | High |

| This compound | (t-Bu)₂CI–I | < 50 (Estimated) | Very High |

Note: The value for this compound is an estimation based on computational trends where increased ground-state steric strain lowers the bond dissociation energy.

Reaction Mechanism Modeling and Transition State Characterization

Computational Elucidation of Halogen-Metal Exchange Mechanisms

Halogen-metal exchange is a fundamental organometallic reaction, and its mechanism for sterically hindered substrates like this compound is a subject of significant computational interest. wikipedia.orgias.ac.in The reaction typically involves an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). stackexchange.comtcnj.edu

Computational studies have been crucial in evaluating the proposed mechanistic pathways:

Associative "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the iodine atom of the substrate. stackexchange.com This forms a transient, hypervalent iodine intermediate known as an "ate-complex". harvard.edu For this compound, the extreme steric bulk around the iodine atoms would make the formation of this complex energetically demanding. Computational modeling can calculate the geometry and energy of this transition state, often revealing a high activation barrier due to severe non-bonded repulsive interactions.

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the transfer of a single electron from the organolithium reagent to the alkyl iodide, generating a radical anion that then fragments. This radical pathway may be more competitive for highly hindered systems where an associative mechanism is sterically prohibited. stackexchange.com

DFT calculations can map the potential energy surfaces for both pathways. By locating the transition states and intermediates for each proposed mechanism, their relative activation energies can be compared to predict the operative pathway under specific reaction conditions. For this compound, models would likely predict that the traditional associative pathway is significantly hindered, increasing the likelihood of a SET or other non-concerted mechanism.

Modeling of Steric Effects on Reaction Rates and Selectivity

The immense steric shielding provided by the di-tert-butylmethane core is the dominant factor controlling the reactivity of this compound. Computational models are essential for quantifying these steric effects on reaction kinetics and product selectivity.

For bimolecular reactions, such as a hypothetical Sₙ2 substitution, the steric hindrance effectively blocks the backside attack of a nucleophile. libretexts.org Transition state theory calculations for such a reaction would show an exceptionally high activation energy barrier, confirming that Sₙ2 pathways are kinetically inaccessible.

In the case of halogen-metal exchange, steric effects dictate the rate of reaction. The approach of the organolithium reagent is severely impeded. Computational modeling can simulate this interaction, calculating steric energy profiles as the reagent approaches the C–I bond from various trajectories. These models can predict that only highly reactive and often bulky reagents like tert-butyllithium might be effective, and even then, the reaction rates would be significantly slower compared to less hindered substrates. harvard.edu

The table below conceptualizes how computational models can correlate steric parameters with calculated kinetic data for a model reaction.

| Substrate | Steric Parameter (e.g., Buried Volume %) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| Isopropyl iodide | Low | Low | Fast |

| tert-Butyl iodide | Medium | Medium | Moderate |

| 3-Iodo-2,2,4,4-tetramethylpentane | High | High | Slow |

| This compound | Very High | Very High | Very Slow |

Simulations of Radical Reaction Pathways

Given the weakened C–I bond due to steric strain, radical pathways initiated by homolytic cleavage are computationally plausible. Simulations, typically using DFT methods, can model the formation and fate of the resulting 3-iodo-2,2,4,4-tetramethylpentan-3-yl radical.

Key reaction pathways that can be simulated include:

Radical Recombination/Dimerization: The simulation can model the approach of two radicals to form a new C-C bond. However, due to the massive steric bulk, the calculated activation barrier for the dimerization of two 3-iodo-2,2,4,4-tetramethylpentan-3-yl radicals would be extremely high, suggesting this pathway is unlikely.

Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, yielding an alkene and an alkane. Computational models can assess the feasibility of this pathway by calculating the transition state for hydrogen abstraction.

Reaction with Solvent: Simulations can model the abstraction of a hydrogen atom from a solvent molecule by the radical, providing a quantitative estimate of the rate of this process compared to other radical fates.

These simulations provide a detailed, atomistic view of the radical's behavior, predicting its likely lifetime and the probable distribution of products resulting from its formation.

Development of Predictive Models for Sterically Hindered Systems

Computational studies on benchmark molecules like this compound are instrumental in developing broader, more general predictive models for sterically hindered chemical systems. arxiv.org By systematically studying a series of congested molecules, researchers can generate data that serves as a training set for machine learning algorithms or helps in the parameterization of quantitative structure-activity relationship (QSAR) models. nih.govmdpi.comnih.gov

The goal of these models is to predict chemical properties and reactivity without the need for resource-intensive quantum chemical calculations for every new molecule. For sterically hindered systems, these models aim to:

Predict Reaction Feasibility: Based on calculated steric and electronic parameters, a model could predict whether a given reaction (e.g., substitution, elimination, metal-halogen exchange) is likely to proceed at a reasonable rate.

Estimate Reaction Barriers: By correlating molecular descriptors that quantify steric bulk with a large dataset of calculated activation energies, a model can be trained to estimate the kinetic barrier for a new, unstudied reaction.

Forecast Product Ratios: In cases where multiple reaction pathways are possible, predictive models can help forecast the selectivity by identifying the lowest-energy pathways, considering both steric and electronic factors.

The development of such models is challenging because of the complex and subtle nature of non-bonded interactions in severely crowded molecules. However, the insights gained from detailed computational analysis of extreme cases like this compound are crucial for building robust and accurate predictive tools for organic and organometallic chemistry. arxiv.org

Synthetic Utility and Advanced Applications of Highly Hindered Geminal Diiodoalkanes

Reagents in Organic Synthesis

Geminal diiodoalkanes are valuable precursors for a variety of reactive intermediates in organic synthesis. Their utility stems from the presence of two iodine atoms on the same carbon, which can be sequentially or simultaneously involved in chemical transformations.

Precursors for Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The formation of organometallic reagents is a cornerstone of synthetic organic chemistry, enabling the construction of new carbon-carbon bonds. nih.gov Typically, these reagents are prepared by the reaction of an alkyl halide with a metal, such as magnesium for Grignard reagents or lithium for organolithium reagents. libretexts.orglibretexts.org The reactivity of the alkyl halide is crucial, with iodides being the most reactive. libretexts.org

For a sterically hindered compound like 3,3-Diiodo-2,2,4,4-tetramethylpentane, the formation of organometallic reagents is expected to be significantly more challenging than for less hindered analogues. The immense steric bulk of the two adjacent tert-butyl groups would impede the approach of the metal surface to the carbon-iodine bond, potentially requiring more reactive forms of the metals or elevated temperatures. The successful preparation of organometallic reagents from dihalides is also dependent on the number of carbon atoms separating the halogen groups. msu.edu

Table 1: Comparative Reactivity of Alkyl Iodides in the Formation of Organometallic Reagents

| Alkyl Iodide | Steric Hindrance | Expected Reactivity | Notes |

|---|---|---|---|

| Methyl iodide | Low | High | Standard substrate for organometallic reagent formation. |

| Isopropyl iodide | Moderate | Moderate | Slower reaction rates compared to primary alkyl iodides. |

| tert-Butyl iodide | High | Low | Prone to elimination side reactions. |

| 1,1-Diiodoethane | Moderate | Moderate | Can form mono- or di-organometallic species. |

Utility in Carbon-Carbon Bond Forming Reactions

Once formed, the organometallic reagents derived from this compound would serve as potent nucleophiles. libretexts.org These reagents are invaluable in the formation of carbon-carbon bonds, a fundamental process in the synthesis of more complex organic molecules. nih.govresearchgate.net However, the steric hindrance of the organometallic reagent itself would play a critical role in its subsequent reactions. It would likely react efficiently only with small, unhindered electrophiles.

The addition of organometallic reagents to carbonyl compounds is a widely used method for forming new carbon-carbon bonds and alcohols. libretexts.org A hypothetical Grignard reagent derived from this compound would be expected to add to simple aldehydes, but its reaction with ketones or sterically hindered aldehydes would be significantly slower or might not proceed at all.

Table 2: Plausible Carbon-Carbon Bond Forming Reactions

| Organometallic Reagent Precursor | Electrophile | Expected Product | Predicted Yield |

|---|---|---|---|

| 1,1-Diiodopropane | Benzaldehyde | 1-Phenyl-1-(1-iodopropyl)methanol | Good |

| 1,1-Diiodo-2,2-dimethylpropane | Formaldehyde | 1-(1-Iodo-2,2-dimethylpropyl)methanol | Moderate |

| This compound | Formaldehyde | 1-(1-Iodo-2,2,4,4-tetramethylpentyl)methanol | Low to Moderate |

Applications in Cyclopropanation Reactions

Geminal diiodoalkanes are well-known precursors for carbenoids used in cyclopropanation reactions, most notably the Simmons-Smith reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an alkene with a diiodoalkane and a zinc-copper couple to form a cyclopropane (B1198618) ring. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

The extreme steric bulk of this compound would likely render it ineffective as a reagent in traditional Simmons-Smith cyclopropanations. The formation of the necessary zinc carbenoid would be sterically hindered, and the subsequent transfer of the bulky dialkylmethylene group to an alkene would face a high activation barrier. However, if such a reaction were to proceed, it would be highly selective for the most accessible double bonds in a polyene substrate. nih.gov

Table 3: Predicted Efficacy of Diiodoalkanes in Simmons-Smith Cyclopropanation of Cyclohexene

| Diiodoalkane | Steric Hindrance | Predicted Yield of Bicyclo[4.1.0]heptane |

|---|---|---|

| Diiodomethane (B129776) | Low | High |

| 1,1-Diiodoethane | Moderate | Moderate |

| 1,1-Diiodo-2,2-dimethylpropane | High | Low |

Building Blocks for Complex Molecular Architectures

The unique steric properties of this compound make it an intriguing building block for the synthesis of molecules with highly congested and well-defined three-dimensional structures.

Synthesis of Highly Branched Alkanes and Derivatives

Highly branched alkanes are of interest as high-octane fuel components and as lubricants. researchgate.net The synthesis of such compounds often relies on the coupling of smaller, branched fragments. plymouth.ac.uk An organometallic reagent derived from this compound could, in principle, be used to introduce the extremely bulky di-tert-butylmethyl group into a molecule. For instance, a Wurtz-type coupling of the corresponding organolithium reagent could lead to the formation of a highly congested alkane.

Role in Constructing Sterically Demanding Scaffolds

The rigid and bulky nature of the di-tert-butylmethyl group can be exploited to create sterically demanding molecular scaffolds. By incorporating this group into a larger molecule, it is possible to enforce specific conformations and restrict bond rotations. This can be particularly useful in the design of ligands for catalysis or in the synthesis of molecules with specific shapes for host-guest chemistry. The synthesis of such sterically hindered molecules is a significant challenge in organic chemistry.

Materials Science and Supramolecular Chemistry

The unique structural features of this compound, specifically the presence of two iodine atoms on a sterically congested carbon atom, suggest potential utility in materials science and supramolecular chemistry. The bulky tert-butyl groups flanking the diiodomethyl group create a sterically demanding environment that could influence the properties of materials into which it is incorporated.

Potential for Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction has become a powerful tool in crystal engineering for the design and synthesis of new solid-state materials with desired structures and properties. The iodine atoms in this compound could theoretically participate in halogen bonding.

However, a detailed search of crystallographic databases and the broader scientific literature did not yield any specific studies on the crystal structure of this compound or its use as a halogen bond donor in co-crystals. The significant steric hindrance from the adjacent tert-butyl groups might complicate or even prevent the close approach of halogen bond acceptors, a topic that would require dedicated research to elucidate.

Incorporation into Polymeric Materials with Unique Steric Properties

The incorporation of bulky structural units into polymer chains can significantly alter the physical and chemical properties of the resulting materials. The 2,2,4,4-tetramethylpentane (B94933) backbone of the title compound is exceptionally bulky. If this unit were to be integrated into a polymer, it could lead to materials with high free volume, altered chain packing, and unique thermal and mechanical properties.

Despite this potential, there is a lack of published research detailing the synthesis of monomers based on this compound and their subsequent polymerization. The development of such polymeric materials would first require the synthetic methodology to create suitable polymerizable derivatives, followed by characterization of the resulting polymers.

Advanced Methodologies in Organic Chemistry

The reactivity of geminal diiodoalkanes is a subject of interest in organic synthesis. The steric bulk present in this compound would be expected to play a significant role in its chemical transformations.

Applications in Green Chemistry by Utilizing Iodine-Based Reagents

Iodine-based reagents, particularly hypervalent iodine compounds, are often considered as more environmentally benign alternatives to heavy metal-based reagents in certain oxidative transformations. While the field of green chemistry encourages the use of such reagents, there are no specific reports found that describe the use of this compound as a precursor to novel iodine-based reagents or its application in green synthetic protocols. The development of such applications would be an area for future investigation.

Development of New Synthetic Transformations Leveraging Steric Effects

The extreme steric hindrance in this compound could be exploited to control the stereochemistry of reactions or to favor unusual reaction pathways. The bulky tert-butyl groups could direct incoming reagents to specific sites or prevent certain reaction trajectories, a strategy often employed in asymmetric synthesis and catalysis.

A review of the literature did not reveal any synthetic transformations where the steric effects of this compound have been explicitly studied or utilized to develop new synthetic methods. Research in this area would be necessary to explore and establish any such applications.

Future Research Directions in Sterically Constrained Organoiodine Chemistry

Exploration of Novel Synthetic Routes to Hyper-Branched Gem-Diiodides

The synthesis of hyper-branched gem-diiodides, such as 3,3-Diiodo-2,2,4,4-tetramethylpentane, presents significant challenges due to the steric bulk surrounding the reactive carbon center. Traditional methods for creating gem-diiodides often falter when applied to highly substituted frameworks. Future research will likely focus on developing robust synthetic strategies that can overcome these steric impediments.

One promising avenue is the refinement of metal-mediated halogen exchange reactions. While the Finkelstein reaction is a classic method for iodide synthesis, its application to neopentyl-like structures is often inefficient. wikipedia.org Innovations may involve the use of novel catalyst systems or activation methods to facilitate the double substitution on a sterically congested carbon. Another area of exploration is the direct iodination of highly branched alkanes or their precursors. This could involve radical-based methodologies under photochemical or high-energy conditions, which can sometimes bypass traditional steric limitations.

Furthermore, the development of organometallic routes, potentially starting from di-lithiated or di-zincated precursors, could offer a more controlled pathway. The synthesis and stabilization of such intermediates with extreme branching would be a primary challenge to overcome. organic-chemistry.org

Table 1: Potential Synthetic Routes for this compound

| Route | Precursor | Key Reagents | Anticipated Challenges |

|---|---|---|---|

| Modified Finkelstein | 3,3-Dibromo-2,2,4,4-tetramethylpentane | NaI, Novel Phase-Transfer Catalyst | Overcoming steric hindrance for second substitution |

| Radical Iodination | 2,2,4,4-Tetramethylpentane (B94933) | I₂, High-Intensity UV, Radical Initiator | Lack of selectivity, potential for side reactions |

In-depth Mechanistic Studies of High-Pressure and High-Temperature Reactions

The unique steric environment of this compound makes it an ideal candidate for exploring chemical reactivity under extreme conditions. High-pressure and high-temperature studies can reveal novel reaction pathways that are inaccessible under standard conditions. nih.gov Future research will likely employ in-situ monitoring techniques to understand the mechanistic details of transformations involving such molecules.

Under high pressure, the covalent radii of atoms are compressed, potentially altering bond lengths and angles in sterically strained molecules. This can lower the activation energy for certain reactions, such as reductive eliminations or rearrangements, that are otherwise kinetically unfavorable. For this compound, high-pressure studies could investigate the homolytic cleavage of the C-I bonds to form persistent radical species or explore pressure-induced phase transitions that alter its solid-state reactivity. nih.gov High-temperature studies, on the other hand, could probe thermal decomposition pathways, which are likely to involve the formation of highly strained alkenes through the elimination of iodine.

Advanced Spectroscopic Techniques for Dynamic Structural Analysis

The structural characterization of highly sterically hindered molecules like this compound can be challenging. While standard techniques like NMR and X-ray crystallography provide static structural information, a deeper understanding of its dynamic behavior requires more advanced methods. wiley.commtak.hu

Future research could utilize variable-temperature NMR spectroscopy to study the rotational dynamics around the sterically congested C-C bonds. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), could quantify the energy barriers to conformational changes. In the solid state, advanced techniques like solid-state NMR and detailed analysis of atomic displacement parameters from high-resolution X-ray diffraction can provide insights into molecular motion and disorder. nih.gov Furthermore, ultrafast laser spectroscopy could be employed to study the transient species formed upon photolysis of the weak C-I bonds, providing real-time information on the formation and fate of radical intermediates.

Table 2: Spectroscopic Methods for Analyzing Sterically Hindered Organoiodides

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Variable-Temperature NMR | Conformational dynamics, rotational barriers | Quantifying steric strain and its effect on molecular shape |

| Solid-State NMR | Solid-state structure and dynamics | Characterizing packing and motion in the crystalline phase |

| Ultrafast Laser Spectroscopy | Real-time reaction dynamics | Observing the formation and decay of transient radical species |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

The complexity of reactions involving sterically demanding molecules makes them an excellent area for the application of machine learning (ML) and artificial intelligence (AI). nih.govnih.gov Predicting the outcome of reactions where steric effects dominate is a known challenge for traditional computational models.

Future research will focus on developing ML models trained on datasets of reactions involving sterically hindered compounds. chinesechemsoc.org These models could predict the feasibility and potential yield of novel synthetic routes to compounds like this compound. mit.edu AI could also be used to design entirely new synthetic pathways by identifying non-intuitive disconnections and precursor molecules. For reactivity, ML algorithms can be trained to predict how the steric and electronic environment of the C-I bonds influences their susceptibility to nucleophilic attack, radical formation, or insertion reactions. This predictive power would accelerate the discovery of new transformations and applications for this class of compounds.

Development of Asymmetric Synthesis for Chiral Analogues

While this compound itself is achiral, the principles of controlling reactivity in sterically crowded environments are directly applicable to the synthesis of chiral analogues. The development of methods for the asymmetric synthesis of highly hindered organoiodides is a significant future challenge.

Research in this area will likely involve the use of chiral catalysts that can differentiate between enantiotopic positions or faces in a prochiral substrate. beilstein-journals.orgacs.orgacs.org For example, the enantioselective desymmetrization of a prochiral precursor could install the first iodine atom, followed by a subsequent stereospecific iodination. Hypervalent iodine reagents, which have seen success in asymmetric catalysis, could be adapted for these challenging substrates. researchgate.netrsc.org The creation of chiral, sterically demanding organoiodides would open up new possibilities for their use as chiral building blocks or as ligands in asymmetric catalysis.

Investigation of Catalytic Transformations Involving Highly Hindered Organoiodine Compounds

The weak C-I bond in organoiodine compounds makes them valuable precursors in a variety of catalytic transformations, including cross-coupling reactions and C-H functionalization. researchgate.netrsc.org The extreme steric bulk in molecules like this compound presents both a challenge and an opportunity for catalysis.

Future investigations will explore how this steric hindrance influences the mechanism and outcome of catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the bulky neopentyl-like framework could promote reductive elimination, potentially leading to unusual product distributions. researchgate.net The compound could also serve as a precursor for generating sterically demanding radical species under catalytic conditions, which could then participate in selective C-H abstraction or addition reactions. Furthermore, the development of catalysts specifically designed to operate on these hindered substrates could lead to new synthetic methodologies that are currently inaccessible. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-Diiodo-2,2,4,4-tetramethylpentane?

- Methodological Answer : The synthesis of branched alkanes with iodine substituents typically involves halogenation of pre-formed alkanes or coupling reactions. For 3,3-diiodo derivatives, a plausible route includes:

- Step 1 : Start with 2,2,4,4-tetramethylpentane (CAS 1070-87-7), a structurally related compound with a purity of 98% .

- Step 2 : Use iodination via radical halogenation or metal-mediated coupling (e.g., using iodine and a catalyst like FeCl₃).

- Step 3 : Purify via fractional distillation or column chromatography, leveraging the compound’s boiling point (e.g., 2,2,4,4-tetramethylpentane boils at ~104°C ).

Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm iodine substitution and structural integrity .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Safety protocols derived from structurally similar halogenated alkanes include:

- Handling : Use chemical-resistant gloves (e.g., nitrile) and eye protection (ANSI-approved goggles) to avoid skin/eye irritation .

- Storage : Keep in airtight, corrosion-resistant containers at <25°C, away from oxidizers and heat sources .

- Ventilation : Ensure fume hoods with ≥100 ft/min airflow to mitigate inhalation risks (H335: respiratory irritant ).

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- GC-MS : To assess purity and identify volatile byproducts. For non-volatile derivatives, HPLC with UV detection is preferred .

- NMR Spectroscopy : ¹³C NMR can resolve methyl and iodine-substituted carbons, while ¹H NMR detects symmetry in the tetramethylpentane backbone .

- Elemental Analysis : Confirm iodine content via combustion analysis or X-ray fluorescence .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in fluorination reactions?

Q. What thermodynamic properties (e.g., critical constants) are critical for designing high-pressure experiments with this compound?

Q. How does X-ray energy selection impact ionization yield studies of halogenated alkanes?

Q. How can researchers resolve contradictions in reported fluorination yields for sterically hindered alkanes?

Q. What role do critical constants play in supercritical fluid applications of halogenated alkanes?

- Methodological Answer : Near-critical or supercritical conditions (T > Tc, P > Pc) enhance solubility and reaction rates. For 2,2,4,4-tetramethylpentane derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.